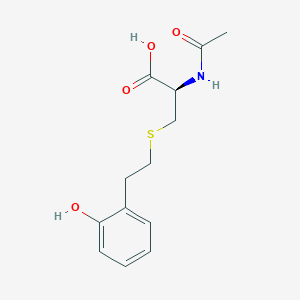

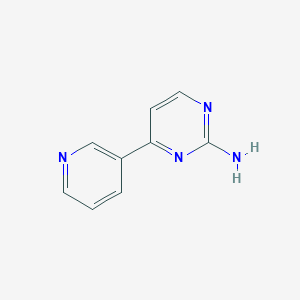

N'-terc-butil-N,N-dimetilformamidina

Descripción general

Descripción

N'-tert-Butyl-N,N-dimethylformamidine is a chemical compound that is related to the field of organic synthesis and chemical modification of molecules. While the provided papers do not directly discuss N'-tert-Butyl-N,N-dimethylformamidine, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and application of such a molecule.

Synthesis Analysis

The synthesis of related compounds, such as N-tert-butanesulfinyl imines, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, resulting in high yields of versatile intermediates for the asymmetric synthesis of amines . This method suggests that a similar approach could potentially be applied to synthesize N'-tert-Butyl-N,N-dimethylformamidine by condensing the appropriate tert-butyl amine with dimethylformamide under controlled conditions.

Molecular Structure Analysis

The molecular structure of N'-tert-Butyl-N,N-dimethylformamidine is not directly analyzed in the provided papers. However, the structure of related silyl derivatives of amino acids has been confirmed using gas chromatography-mass spectrometry . This technique could be employed to analyze the molecular structure of N'-tert-Butyl-N,N-dimethylformamidine once synthesized, to confirm its structure and purity.

Chemical Reactions Analysis

The papers discuss the use of tert-butyl groups in facilitating chemical reactions. For instance, the tert-butanesulfinyl group in imines activates them for the addition of various nucleophiles and can be cleaved after nucleophilic addition . Additionally, the iodine/tert-butyl hydroperoxide-mediated reaction of indoles with dimethylformamide (DMF) indicates that tert-butyl groups and DMF can participate in C-H functionalization reactions to produce bis- and tris(indolyl)methanes . These findings suggest that N'-tert-Butyl-N,N-dimethylformamidine could potentially undergo similar reactions, serving as a precursor or intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-tert-Butyl-N,N-dimethylformamidine are not directly discussed in the provided papers. However, the analysis of amino acids as tert-butyldimethylsilyl derivatives provides insights into the stability and reactivity of tert-butyl and dimethyl groups under various conditions, such as temperature and solvent effects . These properties are crucial for understanding the behavior of N'-tert-Butyl-N,N-dimethylformamidine in different environments and could guide its handling and storage.

Aplicaciones Científicas De Investigación

Síntesis orgánica y reactivo

La N'-terc-butil-N,N-dimetilformamidina sirve como un reactivo versátil en la síntesis orgánica. Los investigadores la utilizan para diversas transformaciones, incluida la síntesis de moléculas complejas. Notablemente, se ha empleado en la preparación de compuestos como (S)-2-(1-terc-butoxicarbonil-2-{4-[2-(5-metil-2-feniloxazol-4-il)etoxi]fenil}etilamino)ácido benzoico metil éster, 3-O-terc-butilmorfina, y ésteres terc-butílicos de ácidos pirrol y indolocarboxílicos .

Reacciones de nitración

La this compound juega un papel crucial en las reacciones de nitración. Los investigadores han explorado su uso en la nitración de varios sustratos, incluidos alcanos, alquenos, alquinos y compuestos aromáticos. Estas reacciones a menudo implican la incorporación de grupos nitro en moléculas orgánicas, lo que lleva a la síntesis de valiosos intermediarios y productos finales .

Fuente de oxígeno y nitrógeno

En estudios recientes, la this compound se ha investigado como una fuente tanto de oxígeno como de nitrógeno. Participa en reacciones de nitrosilación y nitrosilación secuencial, proporcionando una forma conveniente de introducir funcionalidades de nitrógeno en moléculas orgánicas. Además, sirve como donante de oxígeno en procesos de oxidación aeróbica .

Catálisis y diseño de ligandos

Los investigadores han explorado las propiedades catalíticas de la this compound. Su estructura y reactividad únicas la convierten en un posible ligando para complejos de metales de transición. Al coordinarse con iones metálicos, puede influir en las vías de reacción y la selectividad, convirtiéndola en un candidato intrigante para aplicaciones catalíticas .

Química medicinal

Aunque menos explorada, las características estructurales de la this compound pueden inspirar el diseño de compuestos bioactivos. Los químicos medicinales podrían investigar su potencial como andamiaje para el desarrollo de fármacos, considerando sus propiedades estéricas y electrónicas .

Química de coordinación y ensamblajes supramoleculares

Dada su capacidad para formar complejos de coordinación, la this compound podría contribuir al campo de la química supramolecular. Los investigadores podrían explorar sus interacciones con iones metálicos, aniones u otras moléculas orgánicas para crear ensamblajes novedosos con propiedades específicas .

Safety and Hazards

This compound is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, clothing, eye protection, and face protection is advised .

Mecanismo De Acción

Mode of Action

It is known that enamidine intermediates derived from n’-tert-butyl-n,n-dimethylformamidine can be converted into homologated secondary amines, aldehydes, or ketones . This suggests that the compound may interact with its targets to facilitate these conversions.

Biochemical Pathways

Formamidines, a class of compounds to which n’-tert-butyl-n,n-dimethylformamidine belongs, have been reviewed as precursors to α-amino carbanions . This suggests that the compound may play a role in the synthesis of α-amino carbanions, which are intermediates in various biochemical reactions.

Result of Action

The compound’s role in the conversion of enamidine intermediates into homologated secondary amines, aldehydes, or ketones suggests that it may influence the levels of these molecules in cells .

Propiedades

IUPAC Name |

N'-tert-butyl-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,3)8-6-9(4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNRCFCIKPZSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334232 | |

| Record name | N'-tert-Butyl-N,N-dimethylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23314-06-9 | |

| Record name | N′-(1,1-Dimethylethyl)-N,N-dimethylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23314-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-tert-Butyl-N,N-dimethylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-tert-Butyl-N,N-dimethylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

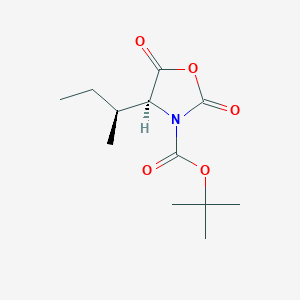

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

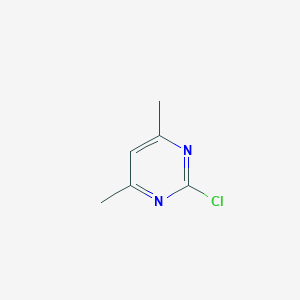

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)